1-Benzyl-2-(3,4-dimethoxyphenyl)benzimidazole
Overview
Description
1-Benzyl-2-(3,4-dimethoxyphenyl)benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their significant pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-Benzyl-2-(3,4-dimethoxyphenyl)benzimidazole typically involves the condensation reaction of o-phenylenediamine with aromatic aldehydes. One efficient method uses phosphoric acid as a homogeneous catalyst under mild conditions. This green and practical method offers advantages such as short reaction times, mild reaction conditions, excellent yields, and simple workup procedures . The reaction is carried out in methanol under thermal conditions, resulting in moderate to excellent yields within a short period .
Chemical Reactions Analysis
1-Benzyl-2-(3,4-dimethoxyphenyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium metabisulphite.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include sodium metabisulphite for oxidation and hydrogen for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-2-(3,4-dimethoxyphenyl)benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Medicine: Research has indicated its potential as an anti-diabetic agent, with studies showing its ability to bind to the active site of proteins involved in diabetes.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial applications.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(3,4-dimethoxyphenyl)benzimidazole involves its ability to bind to specific molecular targets. For instance, in the context of diabetes treatment, the compound binds to an agonist in the active site of the 4ll1 protein, leading to the inactivation of this protein and beneficial effects during diabetes treatment . The compound establishes hydrogen bonds with specific residues, such as glutamine 107 and tyrosine 72, which play a crucial role in its biological activity .
Comparison with Similar Compounds
1-Benzyl-2-(3,4-dimethoxyphenyl)benzimidazole can be compared with other benzimidazole derivatives, such as:
1-Benzyl-2-phenylbenzimidazole: Similar in structure but lacks the methoxy groups on the phenyl ring.
2-Phenylbenzimidazole: Lacks the benzyl group, resulting in different chemical and biological properties.
6-Benzoyl-2-(3,4-dimethoxyphenyl)benzimidazole: Contains a benzoyl group, which alters its pharmacological activity.
The presence of the 3,4-dimethoxyphenyl group in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and properties make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-benzyl-2-(3,4-dimethoxyphenyl)benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-25-20-13-12-17(14-21(20)26-2)22-23-18-10-6-7-11-19(18)24(22)15-16-8-4-3-5-9-16/h3-14H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZCLHSUCWYLIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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